iridóides e derivados
Iridoids and their derivatives are a class of natural compounds found in various plants, known for their diverse chemical structures and pharmacological activities. These cyclic monoterpenes have a distinctive B-ring with a ketone functional group at position C-2, which is crucial for defining the iridoid structure. Iridoids exhibit a wide range of biological properties including antimicrobial, anti-inflammatory, and antioxidant effects, making them valuable in pharmaceutical research.
In medicinal chemistry, derivatives of iridoids have been synthesized to enhance their therapeutic potential or improve pharmacokinetic properties. For instance, glycosylated iridoids can be more bioactive due to improved solubility and better absorption when entering the body. Additionally, iridoid derivatives are being explored for their roles in cancer treatment and as potential anti-diabetic agents.
Their unique chemical characteristics make iridoids and their derivatives significant candidates for drug discovery and development, offering promising opportunities in modern medicine.

Estrutura | Nome químico | CAS | MF |
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5-hydroxydidrovaltrate | 96889-90-6 | C22H32O9 |
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10-deoxyeucommiol | 79307-47-4 | C9H16O3 |
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14-O-sulfate massadine | 1384178-01-1 | C22H24Br4N10O8S |
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junipediol | 133645-23-5 | C15H26O2 |
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deacetylasperulosidic acid methyl ester aglycone | 82345-54-8 | C11H14O6 |
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(-)-Hyrtiosal | 138355-07-4 | C25H38O3 |
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(1S,7S,8R,9S)-11-acetoxy-10-hydroxy-1,7-diisovaleroxyvaltrate hydrin | 1134138-83-2 | C22H32O9 |
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(-)-cyclopropane cuparenol | 98093-96-0 | C15H26O |
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(+)-isoitalicene | 94482-89-0 | C15H24 |
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(1S,7S,8S,9S)-10-chloro-11-hydroxy-1,7-diisovaleroxyvaltrate chlorohydrin | 1164117-84-3 | C20H29ClO7 |
Literatura Relacionada
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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